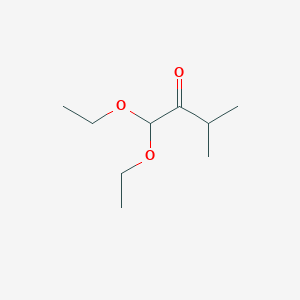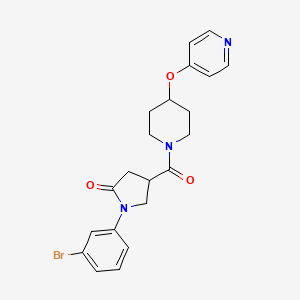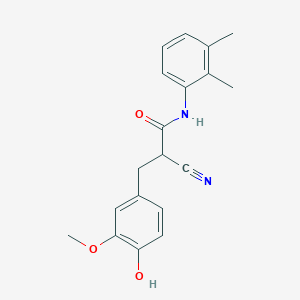
1,1-Diethoxy-3-methylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,1-Diethoxy-3-methylbutan-2-one” is a chemical compound with the CAS Number: 6136-94-3 . It has a molecular weight of 174.24 and its IUPAC name is 1,1-diethoxy-3-methyl-2-butanone . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “1,1-Diethoxy-3-methylbutan-2-one” can be represented by the InChI code: 1S/C9H18O3/c1-5-11-9(12-6-2)8(10)7(3)4/h7,9H,5-6H2,1-4H3 . This indicates the presence of 9 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
“1,1-Diethoxy-3-methylbutan-2-one” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.
科学的研究の応用
Methylene-Linked Liquid Crystal Dimers and Twist-Bend Nematic Phase
Research on methylene-linked liquid crystal dimers, such as the study conducted by Henderson and Imrie (2011), explores the transitional properties of compounds with structural similarities to "1,1-Diethoxy-3-methylbutan-2-one". These compounds exhibit unique mesophases crucial for advanced materials science applications, particularly in the development of liquid crystal displays and other optical technologies. The findings contribute to understanding the molecular architecture necessary for inducing specific liquid crystalline phases, which are pivotal in creating responsive and adaptive materials (Henderson & Imrie, 2011).
Nutritional Role of Metabolites
Research into metabolites such as β-hydroxy β-methylbutyrate (HMB), as reviewed by Nissen and Abumrad (1997), highlights the significance of metabolic derivatives in nutrition and health. While not directly related to "1,1-Diethoxy-3-methylbutan-2-one", studies on HMB's role in improving immune function and enhancing milk fat content in lactating animals offer insights into how similar compounds could influence metabolic pathways and health outcomes. This area of research opens avenues for investigating the dietary supplementation effects of various metabolites on animal and potentially human health (Nissen & Abumrad, 1997).
Ethylene Perception in Fruits and Vegetables
Watkins (2006) provides a comprehensive review of the effects of 1-methylcyclopropene (1-MCP) on fruits and vegetables, emphasizing the role of ethylene in ripening and senescence. Although 1-MCP is different from "1,1-Diethoxy-3-methylbutan-2-one", understanding the interaction between chemical agents and ethylene perception can inform the development of post-harvest treatments to extend the shelf life and maintain the quality of agricultural products. This research is critical for enhancing food security and reducing waste in the agricultural sector (Watkins, 2006).
Safety and Hazards
Safety information for “1,1-Diethoxy-3-methylbutan-2-one” indicates that it has the following hazard statements: H227, H315, H319, H335 . These suggest that the compound is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
特性
IUPAC Name |
1,1-diethoxy-3-methylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-11-9(12-6-2)8(10)7(3)4/h7,9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQNGLMBLFXFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6136-94-3 |
Source


|
| Record name | 1,1-diethoxy-3-methylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2687739.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2687740.png)
![Benzyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2687741.png)
![3-(1,3-Benzodioxol-5-yl)-5-{[(3,4-dimethoxyphenyl)sulfonyl]methyl}-1,2,4-oxadiazole](/img/structure/B2687742.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2687746.png)


![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2687752.png)


![2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide](/img/structure/B2687758.png)

